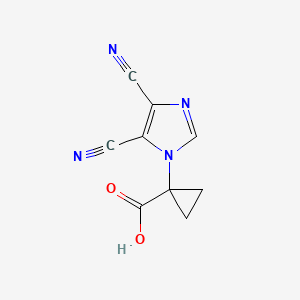
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C9H6N4O2 and a molecular weight of 202.17 g/mol It features a cyclopropane ring substituted with an imidazole ring that contains two cyano groups at the 4 and 5 positions
準備方法
The synthesis of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of metal-catalyzed reactions to ensure high yields and purity .
化学反応の分析
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The cyano groups and the carboxylic acid moiety can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano groups and the imidazole ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other imidazole derivatives, such as:
4-Imidazolecarboxylic acid: Contains an imidazole ring with a carboxylate group, used in coordination polymers.
1,4-dimethylimidazole: Features methyl groups at the 1 and 4 positions, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring with an imidazole ring containing cyano groups, which imparts distinct chemical and physical properties.
特性
分子式 |
C9H6N4O2 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC名 |
1-(4,5-dicyanoimidazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c10-3-6-7(4-11)13(5-12-6)9(1-2-9)8(14)15/h5H,1-2H2,(H,14,15) |
InChIキー |
FIXGMCREACLJLO-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)O)N2C=NC(=C2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)

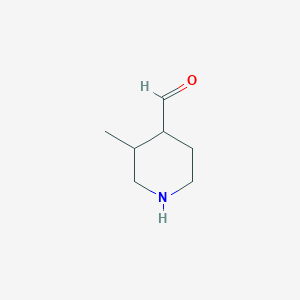
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)

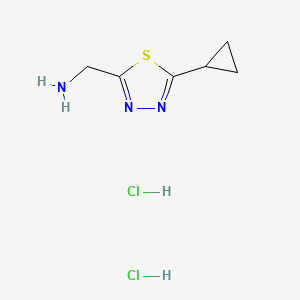
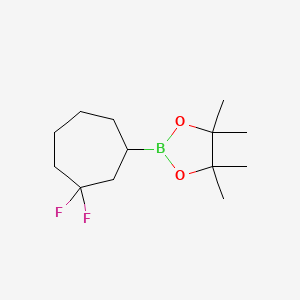
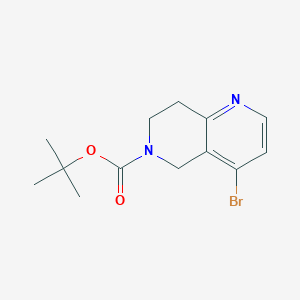

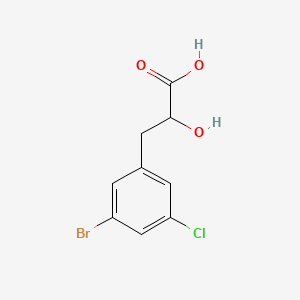

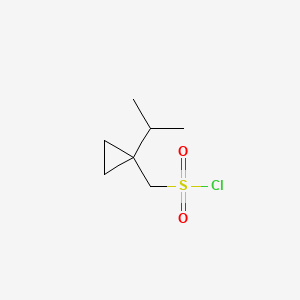

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
